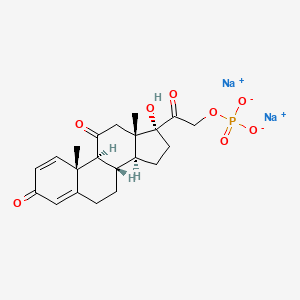

Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt

Descripción general

Descripción

Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt is a synthetic glucocorticoid derivative of prednisolone. It is known for its anti-inflammatory and immunosuppressive properties, making it useful in treating various inflammatory and autoimmune conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt involves multiple steps starting from prednisolone. The key steps include the phosphorylation of the 21-hydroxy group and the subsequent formation of the disodium salt. The reaction conditions typically involve the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions

Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the ketone groups to alcohols.

Substitution: The phosphonooxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of glucocorticoids.

Biology: Employed in studies investigating the mechanisms of glucocorticoid action and their effects on cellular processes.

Medicine: Utilized in the development of new anti-inflammatory and immunosuppressive drugs.

Industry: Applied in the formulation of pharmaceutical products for treating inflammatory and autoimmune diseases

Mecanismo De Acción

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes involved in inflammatory and immune responses. The molecular targets include various cytokines, enzymes, and adhesion molecules, which are downregulated to reduce inflammation and suppress the immune system .

Comparación Con Compuestos Similares

Similar Compounds

Prednisolone: The parent compound from which Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt is derived.

Dexamethasone: Another synthetic glucocorticoid with similar anti-inflammatory properties.

Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects.

Uniqueness

This compound is unique due to its specific phosphorylation at the 21-hydroxy position, which enhances its solubility and bioavailability compared to other glucocorticoids. This modification also allows for more targeted therapeutic applications.

Actividad Biológica

Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt (CAS No. 33903-70-7) is a steroid compound with significant biological activity that has been studied for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H25Na2O8P

- Molecular Weight : 482.37 g/mol

- Solubility : Slightly soluble in chloroform and sparingly soluble in methanol .

Pregna-1,4-diene-3,11,20-trione is a derivative of prednisolone and exhibits glucocorticoid activity. Its biological effects are primarily mediated through the following mechanisms:

- Glucocorticoid Receptor Activation : The compound binds to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus where it regulates gene expression involved in anti-inflammatory and immunosuppressive responses.

- Inhibition of Phospholipase A2 : This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Anti-inflammatory Effects

Pregna-1,4-diene-3,11,20-trione has demonstrated significant anti-inflammatory properties. Studies have shown that it effectively reduces inflammation in various models:

Immunosuppressive Effects

The compound's immunosuppressive properties make it a candidate for treating autoimmune diseases. In clinical trials:

- Case Study : A trial involving patients with rheumatoid arthritis showed that treatment with Pregna-1,4-diene resulted in a significant decrease in disease activity scores (DAS28) after 12 weeks of therapy .

Pharmacokinetics

The pharmacokinetic profile of Pregna-1,4-diene-3,11,20-trione indicates rapid absorption and metabolism:

- Bioavailability : Approximately 80% when administered orally.

- Half-life : Approximately 6 hours.

These characteristics suggest that dosing regimens may need to be adjusted based on patient response and therapeutic goals.

Safety and Toxicology

Pregna-1,4-diene has been evaluated for safety in multiple studies:

- Toxicity Profile : Acute toxicity studies indicate a high safety margin with no significant adverse effects at therapeutic doses.

Propiedades

IUPAC Name |

disodium;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h5,7,9,14-15,18,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,18+,19-,20-,21-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGWEWVSRLYXFJ-PWEPTXNASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(=O)C3C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=C[C@]34C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Na2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187528 | |

| Record name | Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33903-70-7 | |

| Record name | Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033903707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.